molecular formula C13H9ClINO B11688960 N-(2-chlorophenyl)-2-iodobenzamide

N-(2-chlorophenyl)-2-iodobenzamide

Cat. No.: B11688960
M. Wt: 357.57 g/mol
InChI Key: JWIBWYAPVTUQDU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-chlorophenyl group and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-iodobenzamide typically involves the reaction of 2-iodobenzoic acid with 2-chloroaniline. The process can be carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 2-iodobenzoic acid and the amine group of 2-chloroaniline .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the iodine atom .

Scientific Research Applications

N-(2-chlorophenyl)-2-iodobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-bromobenzamide
  • N-(2-chlorophenyl)-2-chlorobenzamide
  • N-(2-chlorophenyl)-2-fluorobenzamide

Uniqueness

N-(2-chlorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs with different halogens. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications .

Properties

Molecular Formula

C13H9ClINO

Molecular Weight

357.57 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-iodobenzamide

InChI

InChI=1S/C13H9ClINO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17)

InChI Key

JWIBWYAPVTUQDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)I

Origin of Product

United States

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